
ML 145
Vue d'ensemble
Description
ML 145 est un antagoniste sélectif du récepteur orphelin GPR35, qui est un récepteur couplé aux protéines G. Ce composé est connu pour sa haute sélectivité, étant plus de 1 000 fois plus sélectif pour GPR35 que pour GPR55 . Le nom chimique de this compound est acide 2-hydroxy-4-[4-(5Z)-5-[(E)-2-méthyl-3-phénylprop-2-énylidène]-4-oxo-2-sulfanylidène-1,3-thiazolidin-3-yl]butanoylamino]benzoïque .
Applications De Recherche Scientifique
Scientific Research Applications
1. Drug Discovery and Development
- Target Identification : ML 145 serves as a valuable tool for identifying the biological roles of GPR35 in various disease models. Its selective antagonistic properties allow researchers to elucidate the receptor's function in cellular signaling pathways.
- Lead Compound for Novel Therapeutics : Due to its specificity, this compound can be used as a lead compound for developing new drugs aimed at conditions such as chronic pain, metabolic disorders, and inflammatory diseases.
2. In Vivo Studies
- Animal Models : this compound has been utilized in various animal studies to assess its impact on pain response and inflammation. For instance, studies have shown that inhibition of GPR35 can modulate nociceptive pathways, suggesting potential applications in analgesic therapies.
- Metabolic Research : Research indicates that GPR35 may play a role in glucose metabolism and insulin sensitivity. This compound's application in metabolic studies could provide insights into its therapeutic potential for diabetes and obesity.
3. Mechanistic Studies
- Signal Transduction Pathways : The use of this compound allows researchers to dissect the signaling mechanisms activated by GPR35. Understanding these pathways can lead to insights into how modulating this receptor could influence various physiological processes.
- Pharmacological Profiling : this compound can be employed to evaluate the pharmacological profiles of other compounds targeting GPR35, aiding in the identification of synergistic effects or potential side effects.
Case Studies
Mécanisme D'action
Target of Action
ML 145 is a selective and competitive antagonist for the GPR35/CXCR8 . GPR35 is a G protein-coupled receptor, which plays a significant role in various biological processes.
Mode of Action
This compound interacts with its target, GPR35, by inhibiting β-arrestin recruitment . It has an IC50/EC50 of 20.1 nM, indicating its high affinity for the GPR35 receptor . It is over 1000-fold more selective for GPR35 compared to GPR55 .
Result of Action
This compound’s action results in the inhibition of β-arrestin recruitment, which can influence various cellular processes . .
Méthodes De Préparation
La synthèse de ML 145 implique plusieurs étapes, notamment la formation du cycle thiazolidinone et la fonctionnalisation ultérieure. . Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté.
Analyse Des Réactions Chimiques
ML 145 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : this compound peut être réduit pour former différents produits, selon les agents réducteurs utilisés.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier le récepteur GPR35 et son rôle dans diverses voies chimiques.
Biologie : Employé dans la recherche pour comprendre les fonctions biologiques de GPR35 et son implication dans les processus cellulaires.
Médecine : Investigated for its potential therapeutic applications in treating diseases related to GPR35 dysfunction.
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant GPR35
5. Mécanisme d'action
This compound exerce ses effets en se liant sélectivement au récepteur GPR35, bloquant ainsi son activation par les ligands endogènes. Cette action antagoniste empêche les voies de signalisation en aval associées à l'activation de GPR35, ce qui peut influencer divers processus cellulaires . Les cibles moléculaires et les voies impliquées comprennent l'inhibition des cascades de signalisation médiées par GPR35, ce qui peut affecter la prolifération cellulaire, la migration et d'autres fonctions.
Comparaison Avec Des Composés Similaires
ML 145 est unique en raison de sa haute sélectivité pour le récepteur GPR35 par rapport à d'autres composés similaires. Certains composés similaires incluent :
Antagonistes de GPR55 : Ces composés ciblent le récepteur GPR55 mais sont moins sélectifs que this compound.
Autres antagonistes de GPR35 : Bien qu'il existe d'autres antagonistes pour GPR35, this compound se distingue par sa haute sélectivité et sa puissance
Activité Biologique
ML 145 is a selective antagonist for the GPR35 receptor, a member of the G protein-coupled receptor (GPCR) family. This compound has garnered attention for its potential therapeutic applications across various biological contexts, particularly in metabolic disorders and cancer. The following sections outline the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
This compound operates primarily as an antagonist at the GPR35 receptor, exhibiting a high selectivity profile. The compound has an IC50 value of approximately 20.1 nM, indicating its potency in inhibiting GPR35 activity while being over 1000-fold more selective than antagonists for other related receptors such as GPR55 .
Table 1: Selectivity and Potency of this compound
Compound | Target Receptor | IC50 (nM) | Selectivity Ratio |
---|---|---|---|
This compound | GPR35 | 20.1 | >1000 (vs GPR55) |
1. Role in Metabolic Disorders
Research indicates that GPR35 plays a significant role in metabolic regulation. In studies involving animal models, the inhibition of GPR35 by this compound has been linked to improvements in metabolic parameters such as glucose metabolism and insulin sensitivity. For instance, mice treated with this compound exhibited reduced body weight and improved glucose tolerance compared to controls .
Case Study: Effects on Glucose Metabolism
A study evaluated the effects of this compound on glucose metabolism in db/db mice. The results demonstrated that treatment with this compound led to:
- Decreased fasting blood glucose levels
- Improved glucose tolerance as assessed by glucose clamp experiments
- Reduction in body weight and food intake
These findings suggest that antagonism of GPR35 by this compound may provide a novel therapeutic approach for managing type 2 diabetes and related metabolic disorders .
2. Implications in Cancer Biology
This compound's role extends into oncology, where it has been shown to influence cancer cell survival and proliferation. Specifically, miR-145 has been identified as a critical regulator of various oncogenic pathways.
Table 2: Targets of miR-145 in Cancer Biology
Target Gene | Function | Impact of miR-145 |
---|---|---|
SMAD3 | TGF-beta signaling pathway | Downregulation |
DR5 | Apoptosis regulation | Downregulation |
BRCA2 | DNA repair | Downregulation |
Studies have indicated that miR-145 can downregulate these target genes, thereby influencing cancer cell survival and contributing to processes such as epithelial-to-mesenchymal transition (EMT) . The modulation of these pathways by this compound may offer insights into its potential use as an adjunct therapy in cancer treatment.
Clinical Relevance
The clinical implications of this compound are underscored by its association with various pathophysiological conditions. Elevated levels of miR-145 have been correlated with decreased risks of venous thromboembolism (VTE), suggesting that targeting this pathway could be beneficial in preventing thrombotic events .
Case Study: miR-145 and VTE Risk
In a cohort study involving over 2000 participants, high plasma levels of miR-145 were associated with a significant reduction in VTE risk:
- Participants in the highest quartile of miR-145 levels had a 49% lower risk of developing VTE compared to those in the lowest quartile (HR: 0.51; CI: 0.38-0.68) .
This protective role highlights the potential for therapeutic strategies aimed at modulating miR-145 activity through compounds like this compound.
Propriétés
IUPAC Name |
2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12+,20-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFMYJWNXSFLKQ-QIROLCGISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of ML-145?
A1: ML-145 is a potent and selective antagonist of GPR35. [, ]
Q2: How does ML-145 interact with GPR35?
A2: ML-145 acts as a competitive antagonist, binding to GPR35 and blocking the effects of agonists like cromolyn disodium and zaprinast. [] Interestingly, while ML-145 demonstrates competitive antagonism against both zaprinast and pamoic acid, another antagonist, CID-2745687, displays a non-competitive mechanism against pamoic acid. [] This suggests distinct binding sites or mechanisms of action for different GPR35 agonists.
Q3: What are the downstream effects of GPR35 antagonism by ML-145?
A3: Antagonism of GPR35 by ML-145 has been shown to inhibit:
- Vascular smooth muscle cell (VSMC) migration: This effect appears to be mediated through the RhoA/Rho kinase signaling pathway. []
- Endothelial cell (EC) proliferation: ML-145 blocks the stimulatory effect of GPR35 agonists on EC proliferation. []
- Hypertension and related end-organ damage: In a rodent model, ML-145 mitigated the exacerbated hypertension and end-organ damage induced by GPR35 agonism. []
Q4: What is the molecular formula and weight of ML-145?
A4: While the provided research excerpts do not explicitly state the molecular formula and weight of ML-145, these can be determined from its chemical name (2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid) and publicly available chemical databases.
Q5: Are there known structural analogs of ML-145 with different GPR35 activity?
A5: The research mentions CID-2745687, another GPR35 antagonist. While both compounds block human GPR35, they exhibit different modes of action, suggesting that structural variations can impact how these antagonists interact with GPR35. [] Additionally, the identification of novel GPR35 agonists with varying species selectivity [] further supports the potential for structural modification to influence GPR35 activity.
Q6: Does ML-145 demonstrate species selectivity in its antagonism of GPR35?
A6: Yes, ML-145 exhibits high selectivity for the human GPR35 ortholog. It does not effectively antagonize GPR35 in rodent models. [] This highlights the importance of careful ligand selection when studying GPR35 in different species.
Q7: What in vitro models have been used to study the effects of ML-145?
A7: Researchers have employed several in vitro models, including:
- Scratch-wound assays: To assess the impact of ML-145 on vascular smooth muscle cell migration. []
- MTS and BrdU assays: To evaluate the effect of ML-145 on endothelial cell proliferation. []
- β-arrestin recruitment and G protein-dependent assays: To characterize the pharmacological activity of ML-145 at different GPR35 orthologs. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.